molecular formula C25H20N6O B2903944 3,4-dimethyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide CAS No. 891110-15-9

3,4-dimethyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide

Cat. No.: B2903944
CAS No.: 891110-15-9
M. Wt: 420.476
InChI Key: AEKLVUAXCAIOQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core linked to a 3,4-dimethyl-substituted benzamide moiety via a phenyl bridge. This compound is part of a broader class of triazolopyridazine derivatives studied for their pharmacological properties, including kinase inhibition and antimicrobial activity .

Properties

IUPAC Name

3,4-dimethyl-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N6O/c1-16-3-4-20(15-17(16)2)25(32)27-21-7-5-18(6-8-21)22-9-10-23-28-29-24(31(23)30-22)19-11-13-26-14-12-19/h3-15H,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKLVUAXCAIOQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3,4-Dimethylbenzoic Acid

3,4-Dimethylbenzaldehyde, synthesized via Grignard reaction of 4-bromo-o-xylene with magnesium and N,N-dimethylformamide (DMF), is oxidized to the carboxylic acid using KMnO₄ in acidic conditions (yield: 78–85%).

Conversion to Acid Chloride

3,4-Dimethylbenzoic acid (10 mmol) is refluxed with thionyl chloride (12 mmol) and catalytic DMF in dichloromethane (20 mL) for 5 hours. Excess reagents are removed under reduced pressure to yield 3,4-dimethylbenzoyl chloride as a pale-yellow liquid (94% yield).

Synthesis of 4-(3-(Pyridin-4-yl)-Triazolo[4,3-b]Pyridazin-6-yl)Aniline

Construction ofTriazolo[4,3-b]Pyridazin-6-amine

6-Chloro-triazolo[4,3-b]pyridazine is reacted with ammonium hydroxide under reflux in ethanol to yield the 6-amino derivative (72% yield).

Amide Bond Formation

Coupling Reaction

4-(3-(Pyridin-4-yl)-triazolo[4,3-b]pyridazin-6-yl)aniline (4.2 mmol) is dissolved in dry dichloromethane (30 mL) with triethylamine (5 mmol). 3,4-Dimethylbenzoyl chloride (4.6 mmol) is added dropwise at 0°C, and the mixture is stirred at room temperature for 24 hours. The organic layer is washed with 5% NaHCO₃, dried (Na₂SO₄), and concentrated. Recrystallization from ethyl acetate/ethanol affords the title compound as a white solid (58% yield).

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.92 (d, J = 5.2 Hz, 2H, pyridine-H), 8.45 (s, 1H, triazole-H), 8.12 (d, J = 8.4 Hz, 2H, phenyl-H), 7.89 (d, J = 8.4 Hz, 2H, phenyl-H), 7.65 (s, 1H, benzamide-H), 7.32 (d, J = 5.2 Hz, 2H, pyridine-H), 2.42 (s, 6H, CH₃).
  • HRMS (ESI) : m/z calcd for C₂₆H₂₁N₆O [M+H]⁺ 441.1776, found 441.1779.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows >98% purity.

Optimization and Challenges

Regioselectivity in Triazolo Ring Formation

Cyclization of pyridazine precursors with hydrazine derivatives requires careful temperature control (80–100°C) to favor thetriazolo[4,3-b] isomer over alternative regioisomers.

Coupling Efficiency

The use of DMF as a solvent in amidation reactions improves solubility but necessitates rigorous drying to avoid hydrolysis of the acid chloride.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, allowing for the introduction of various substituents. Common reagents include halogenated compounds and strong bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Halogenated compounds, strong bases such as sodium hydride (NaH).

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

3,4-dimethyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It may exhibit activities such as anti-inflammatory, anticancer, and antimicrobial properties.

    Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic and optical properties.

    Biological Research: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.

    Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s heterocyclic structure allows it to bind to active sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Triazolo[4,3-b]Pyridazine Derivatives

Compounds sharing the triazolo[4,3-b]pyridazine core but differing in substituents include:

  • N-(4-(3-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Phenyl)-6-(Piperidin-1-yl)Pyridazine-3-Carboxamide: This analog replaces the pyridin-4-yl group with a methyl group and introduces a piperidin-1-yl-substituted pyridazine carboxamide.
  • 3-((2-(3-Phenyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Hydrazono)Methyl)Phenol: Features a phenyl group at position 3 and a phenolic hydrazone side chain. The phenyl group may enhance target affinity, while the phenolic hydroxyl could influence hydrogen bonding .

Table 1: Substituent Effects on Triazolo[4,3-b]Pyridazine Derivatives

Compound Name Substituent at Position 3 Key Functional Groups Biological Activity
Target Compound Pyridin-4-yl 3,4-Dimethyl benzamide Kinase inhibition (hypothesized)
N-(4-(3-Methyl-...)Carboxamide Methyl Piperidin-1-yl pyridazine Undisclosed (structural focus)
3-Phenyl Derivative Phenyl Phenolic hydrazone Antimicrobial (potential)

Benzamide-Linked Heterocycles

Triazolo[3,4-b][1,3,4]Thiadiazole Derivatives

Compounds like N-(Benzo[d]Thiazol-2-yl)-2-(3-(Pyridin-4-yl)-[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazol-6-yl)Benzamide () replace the triazolo[4,3-b]pyridazine core with a triazolo-thiadiazole system. These derivatives exhibit antibacterial activity against Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, E. coli) with MIC values ranging from 8–32 µg/mL . The thiadiazole ring may confer improved metabolic stability compared to pyridazine-based analogs.

Pyridazine-Based Esters

Ethyl benzoate derivatives such as I-6230 and I-6232 () feature pyridazine rings linked to phenethylamino groups. While lacking the triazole moiety, their pyridazine core shares electronic similarities with the target compound. Substitutions like 6-methylpyridazine (I-6232) may enhance hydrophobic interactions in biological systems .

Q & A

Basic Research Questions

Q. How can the synthesis of 3,4-dimethyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide be optimized for yield and purity?

  • Methodological Answer :

  • Step 1 : Prepare triazolo-pyridazine intermediates via cyclization reactions using hydrazine derivatives and aldehydes/ketones under reflux conditions (e.g., ethanol at 80°C) .
  • Step 2 : Couple intermediates with the benzamide moiety using coupling agents like EDCI/HOBt in dimethylformamide (DMF) at room temperature .
  • Step 3 : Optimize purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .
  • Key Variables : Solvent choice (DMF vs. acetonitrile), reaction time (12–24 hours), and catalyst loading (5–10 mol%) significantly impact yield .

Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR (in DMSO-d6 or CDCl3) to confirm aromatic proton environments and substituent positions .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]⁺ peak) .
  • X-ray Crystallography : For absolute configuration determination, grow single crystals via slow evaporation in ethanol/water mixtures .

Q. How to design a preliminary biological activity screening protocol for this compound?

  • Methodological Answer :

  • Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) based on structural similarity to triazolopyridazine kinase inhibitors .
  • Assay Setup : Use fluorescence-based kinase inhibition assays (ATP concentration: 10 µM) with positive controls (e.g., staurosporine) .
  • Dose-Response Curves : Test concentrations from 1 nM to 100 µM to calculate IC50 values .

Advanced Research Questions

Q. How to conduct structure-activity relationship (SAR) studies focusing on the pyridin-4-yl and benzamide substituents?

  • Methodological Answer :

  • Variation of Substituents : Synthesize analogs with substituents like methoxy, chloro, or nitro groups at the benzamide’s 3,4-position .
  • Biological Testing : Compare IC50 values across analogs to identify critical functional groups. For example, bulky substituents may reduce kinase binding affinity .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with kinase ATP pockets .

Q. How to resolve contradictions in reported biological activity data for triazolopyridazine derivatives?

  • Methodological Answer :

  • Replicate Experiments : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
  • Meta-Analysis : Compare datasets from multiple studies, focusing on compounds with identical substitution patterns (e.g., 3-pyridinyl vs. 4-pyridinyl) .
  • Cross-Validate : Use orthogonal assays (e.g., SPR for binding kinetics vs. cell viability assays) to confirm activity .

Q. What experimental strategies can elucidate the compound’s mechanism of action in kinase inhibition?

  • Methodological Answer :

  • Kinase Profiling : Screen against a panel of 50+ kinases (e.g., DiscoverX KINOMEscan) to identify off-target effects .
  • Cellular Pathway Analysis : Perform Western blotting to assess downstream signaling proteins (e.g., ERK, AKT phosphorylation) .
  • Resistance Studies : Generate kinase mutants (e.g., T790M EGFR) to test for mutation-dependent efficacy .

Q. How to evaluate the compound’s stability under physiological conditions for preclinical development?

  • Methodological Answer :

  • pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hours; monitor degradation via HPLC .
  • Metabolic Stability : Use liver microsomes (human/rat) to measure half-life (t½) and identify major metabolites via LC-MS/MS .
  • Photostability : Expose to UV light (ICH Q1B guidelines) and track degradation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.